Thieno[3,2-c]pyridin-7-ol
CAS No.:
Cat. No.: VC14416456
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[3,2-c]pyridin-7-ol -](/images/structure/VC14416456.png)
Specification
Molecular Formula | C7H5NOS |
---|---|
Molecular Weight | 151.19 g/mol |
IUPAC Name | thieno[3,2-c]pyridin-7-ol |
Standard InChI | InChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H |
Standard InChI Key | MCFUVTYFDWKMMD-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC2=C(C=NC=C21)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Thieno[3,2-c]pyridin-7-ol belongs to the fused bicyclic heterocycle family, combining a pyridine ring with a thiophene moiety. Its IUPAC name, 4H-thieno[3,2-b]pyridin-7-one, reflects the ketone tautomer, though the enolic form dominates in aqueous solutions . The molecular formula C₇H₅NOS (MW: 151.18 g/mol) features:
-
A pyridine ring fused at positions 3 and 2 to a thiophene.
-
A hydroxyl group at position 7, enabling hydrogen bonding and acidity (pKa ≈ 8.2) .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry | 107818-20-2 | |
SMILES | C1=CNC2=C(C1=O)SC=C2 | |
InChI Key | AACVULYSNJAKEQ-UHFFFAOYSA-N | |
Density | 1.45 g/cm³ (predicted) | |
Solubility (H₂O) | 12.8 mg/mL at 25°C |
Synthetic Pathways and Optimization
Classical Cyclization Strategies
Patent US3969358A details a cyclization approach for thieno[3,2-c]pyridine precursors using N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide. Treatment with HCl in ethanol at 50–100°C yields the core structure in 76% efficiency . Adapting this method, the 7-hydroxy derivative can be synthesized via:
-
Aldol Condensation: Reacting 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with α-chlorophenyl acetate .
-
Acid-Catalyzed Hydrolysis: Converting esters to the free acid (Y = OH) using NaOH/EtOH .
Modern Modifications
Recent optimizations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields >80% . Critical parameters include:
-
Temperature: 150°C
-
Solvent: Dimethylacetamide (DMA)
-
Catalyst: Pd(OAc)₂/PPh₃
Pharmacological Applications
Platelet Aggregation Inhibition
US4529596A demonstrates that thieno[3,2-c]pyridin-7-ol derivatives prolong bleeding time by 2.3-fold in murine models, surpassing aspirin’s efficacy . Key structure-activity relationships (SARs):
-
Esterification (Y = OR): Enhances bioavailability (logP = 1.58 vs. 0.92 for free acid) .
-
Halogen Substitution (X = Cl): Boosts IC₅₀ from 18 μM (X = H) to 6.7 μM .
Table 2: Biological Activity Profile
Derivative | IC₅₀ (μM) | LogP | Half-Life (h) |
---|---|---|---|
7-Hydroxy (parent) | 18.2 | 0.92 | 1.5 |
7-Ethoxy (X = Cl) | 6.7 | 1.58 | 3.8 |
7-Benzoyloxy | 9.1 | 2.34 | 5.2 |
Physicochemical Properties
Tautomeric Equilibrium
The compound exists in a keto-enol equilibrium (Keq = 3.2 in D₂O), favoring the enol form (76%) at physiological pH . IR spectroscopy confirms:
Stability Profile
-
Thermal Decomposition: Onset at 210°C (TGA).
Industrial and Research Applications
Pharmaceutical Intermediates
Over 63% of patents (2015–2025) utilize thieno[3,2-c]pyridin-7-ol as a precursor for:
Material Science
Its π-conjugated system enables use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume